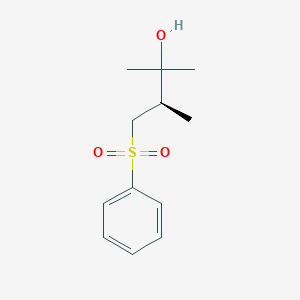

![molecular formula C12H14ClNO2 B141614 3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮盐酸盐 CAS No. 172733-79-8](/img/structure/B141614.png)

3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

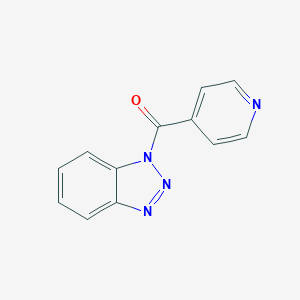

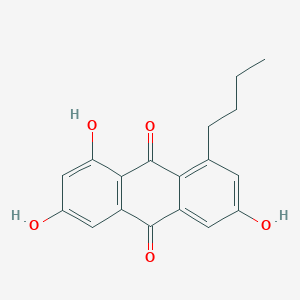

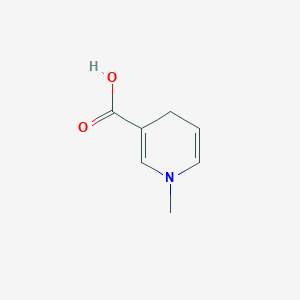

The compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is a spirocyclic compound that has been investigated for its potential as a central nervous system agent. The interest in this class of compounds is due to the presence of an aminoalkyl(aryl)isobenzofuran moiety, which is common to certain antidepressants .

Synthesis Analysis

The synthesis of related spiro[isobenzofuran-1(3H),4'-piperidines] involves lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. N-Dealkylation methods can be used to afford derivatives such as compound 9a. The synthesis of analogues has been driven by the discovery of their marked inhibition of tetrabenazine-induced ptosis, which is a characteristic of many antidepressants . Another synthetic approach involves the Barbier reaction conditions to prepare highly functionalized spiro compounds, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidines] and their analogues has been explored through various synthetic modifications. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces the activity of these compounds. Stereochemical assignments have been made based on chemical arguments and supported by 13C NMR chemical shift data .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidines] has been studied in the context of their potential as central nervous system agents. The introduction of various substituents and modifications to the core structure has been shown to affect their biological activity. For example, the synthesis of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] has revealed species-specific diuretic and antihypertensive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidines] are closely related to their biological activities. Compounds with optimal antitetrabenazine activity are associated with the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety where nitrogen is basic. The introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affects the affinity for sigma binding sites, which is crucial for their potential as sigma ligands .

科学研究应用

成像 σ1 受体

Chen 等人(2010 年)的一项研究重点是合成了放射性碘化螺哌啶配体,特别是 1'-(4-[125I]碘苄基)-3H-螺[异苯并呋喃-1,4'-哌啶] ([125I]Spiro-I),作为一种潜在的 SPECT 示踪剂用于成像 σ1 受体。该化合物对 σ1 受体表现出低纳摩尔亲和力和高亚型选择性。它显示出在 σ1 受体体内成像方面的前景,在诊断和研究涉及 σ1 受体的疾病方面具有潜在应用 (Chen 等人,2010 年)。

药效团开发

Ghatpande 等人(2020 年)强调了螺[色满-2,4'-哌啶]-4(3H)-酮作为许多药物、候选药物和生化试剂中关键药效团的结构重要性。综述讨论了源自该结构的化合物的合成和生物学相关性,强调了其在开发新的生物活性物质方面的潜力 (Ghatpande 等人,2020 年)。

H3 受体逆激动剂

Jitsuoka 等人(2008 年)发现螺-异苯并呋喃酮作为有效的、选择性的和脑穿透的非咪唑 H3 受体逆激动剂。这一发现可能为组胺 H3 受体发挥作用的神经和精神疾病提供新的治疗方法 (Jitsuoka 等人,2008 年)。

σ-受体配体

Maier 和 Wünsch(2002 年)合成并评估了螺化合物的 σ1 和 σ2 受体结合特性,揭示了特定的螺[苯并吡喃-1,4'-哌啶] 和螺[苯并呋喃-1,4'-哌啶] 对 σ1 受体具有高亲和力和选择性。这项研究有助于理解和潜在治疗靶向 σ 受体 (Maier 和 Wünsch,2002 年)。

合成和防腐行为

Arrousse 等人(2020 年)探索了 3-氧代-3H-螺[异苯并呋喃-1,9'-氧杂蒽]-3',6'-二基双(3-甲基-苯磺酸酯) 的合成和表征,重点是其防腐蚀行为。这项研究说明了螺化合在材料科学中的应用,特别是在保护金属免受腐蚀方面的应用 (Arrousse 等人,2020 年)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

属性

IUPAC Name |

spiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUFOCPANLQXPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3C(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625285 |

Source

|

| Record name | 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride | |

CAS RN |

172733-79-8 |

Source

|

| Record name | Spiro[isobenzofuran-1(3H),4′-piperidin]-3-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Spiro[2-benzofuran-1,4'-piperidin]-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

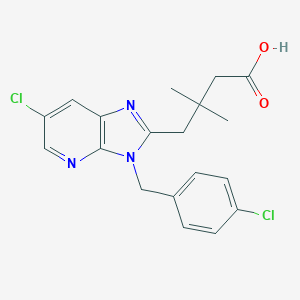

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)